molecular formula C25H20Cl2N2O3 B610328 (4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate CAS No. 1219951-09-3

(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

Cat. No.: B610328
CAS No.: 1219951-09-3
M. Wt: 467.3 g/mol
InChI Key: SRSHBZRURUNOSM-UHFFFAOYSA-N
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Description

Emvododstat, also known as PTC299, is a transcriptional inhibitor targeting both pathogenic VEGF (vascular endothelial growth factor) and dihydroorotate dehydrogenase (DHODH). It plays a crucial role in inhibiting VEGFA mRNA translation and abnormal cell proliferation. Specifically, in HeLa cells, PTC299 suppresses hypoxia-induced VEGFA protein production with an impressive EC50 of 1.64 nM .

Preparation Methods

Synthetic Routes:: The synthetic routes for Emvododstat are not explicitly mentioned in the available literature. it is synthesized through specific chemical reactions to achieve its structure.

Industrial Production Methods:: Unfortunately, detailed industrial production methods for Emvododstat are not widely documented. Industrial-scale synthesis likely involves optimization of existing synthetic routes and efficient purification processes.

Chemical Reactions Analysis

Emvododstat may undergo various chemical reactions, including oxidation, reduction, and substitution. While specific reagents and conditions are not explicitly provided, further research would be necessary to elucidate these details. Major products resulting from these reactions remain to be explored.

Scientific Research Applications

Emvododstat has garnered interest across multiple scientific domains:

    Chemistry: Researchers investigate its chemical properties, stability, and reactivity.

    Biology: Studies explore its impact on cellular processes, gene expression, and cell growth.

    Medicine: Emvododstat’s potential therapeutic applications include cancer treatment and immune modulation.

    Industry: Its use in drug development and disease management is an active area of investigation.

Mechanism of Action

Emvododstat’s mechanism of action involves dual inhibition:

    VEGF Pathway: By targeting VEGFA mRNA translation, it suppresses angiogenesis and abnormal blood vessel formation.

    DHODH Inhibition: DHODH is essential for pyrimidine biosynthesis. Inhibiting it disrupts nucleotide production, affecting cell proliferation.

Comparison with Similar Compounds

Emvododstat stands out due to its dual-targeted action against VEGF and DHODH. While similar compounds exist, none combine these specific properties. Notable related compounds include Axitinib, Cabozantinib, and Nintedanib.

Properties

PTC299 was designed to inhibit VEGF production in tumors by targeting the post-transcriptional control processes that regulate VEGF formation. Because PTC299 inhibits VEGF production, its action occurs at a different point in the VEGF pathway than therapies, such as Avastin® or Sutent®. PTC299 may be active both as a single agent or when used in combination with other anti-angiogenic agents or with chemotherapy agents for the treatment of cancers.

CAS No.

1219951-09-3

Molecular Formula

C25H20Cl2N2O3

Molecular Weight

467.3 g/mol

IUPAC Name

(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C25H20Cl2N2O3/c1-31-18-7-2-15(3-8-18)24-23-20(21-14-17(27)6-11-22(21)28-23)12-13-29(24)25(30)32-19-9-4-16(26)5-10-19/h2-11,14,24,28H,12-13H2,1H3

InChI Key

SRSHBZRURUNOSM-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl

SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PTC299;  PTC 299;  PTC-299

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

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